molecular formula C15H20N2O6 B13099497 methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate

methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate

Cat. No.: B13099497
M. Wt: 324.33 g/mol
InChI Key: DYRRGNKJTXKVCX-LBPRGKRZSA-N
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Description

Table 1: Key Nomenclature Descriptors

Component IUPAC Designation Position
Parent chain Propanoate C1–C3
Ester group Methyl C1
Substituent Boc-protected amino C3
Aromatic group 3-Nitrophenyl C3
Stereochemistry S-configuration C3

The Boc group, a common protecting group in peptide synthesis, introduces steric bulk and electron-withdrawing characteristics, while the meta-nitrophenyl moiety contributes to the compound’s electronic asymmetry.

Molecular Geometry and Stereochemical Configuration

The compound’s geometry is defined by its tetrahedral C3 center, which hosts three distinct substituents: the Boc-protected amino group, the 3-nitrophenyl ring, and the propanoate backbone. X-ray crystallographic studies of analogous nitroaromatic propanoates reveal key structural trends:

  • The C3–N bond length (Boc-protected amino group) typically measures ~1.45 Å, consistent with single-bond character.
  • The C3–CAr bond (linking C3 to the aromatic ring) is ~1.52 Å, indicating slight conjugation with the nitro group.
  • The nitro group adopts a planar configuration with O–N–O angles of ~120°, characteristic of sp² hybridization.

The (S)-configuration at C3 places the Boc group, nitrophenyl ring, and propanoate chain in a specific spatial arrangement. This configuration is critical for intermolecular interactions, as demonstrated by the hydrogen-bonding patterns observed in similar zwitterionic structures. For example, in crystalline analogs, the amino group participates in N–H···O hydrogen bonds with carboxylate oxygens, stabilizing the lattice.

Table 2: Key Bond Lengths and Angles

Parameter Value Source
C3–N (Boc) 1.45 Å
C3–CAr 1.52 Å
O–N–O (nitro) 120°
C3–C2–C1 (ester) 112°

The propanoate backbone exhibits torsional flexibility, with the ester group (C1) and aromatic ring (C3) adopting dihedral angles that minimize steric clashes. In the related compound methyl 3-[4-(4-nitrobenzyloxy)phenyl]propanoate, the propanoate group twists out of the aromatic plane by up to 44.9°, a conformation likely shared by the title compound due to similar steric demands.

Comparative Analysis with Ortho- and Para-Nitrophenyl Isomers

The position of the nitro group on the phenyl ring (meta vs. ortho/para) significantly influences the compound’s physicochemical and stereochemical properties.

Electronic Effects

  • Meta-Nitrophenyl : The nitro group at the meta position induces moderate electron-withdrawing effects, polarizing the aromatic ring without creating extreme charge localization. This results in a dipole moment of ~5.2 D, as calculated for similar meta-substituted analogs.
  • Para-Nitrophenyl : The para configuration maximizes resonance stabilization, leading to a higher dipole moment (~6.8 D) and enhanced solubility in polar solvents.
  • Ortho-Nitrophenyl : Steric hindrance between the nitro group and propanoate backbone reduces conformational flexibility, increasing melting points by ~20°C compared to the meta isomer.

Steric and Conformational Differences

  • Ortho isomer : The proximity of the nitro group to the propanoate chain forces the aromatic ring into a near-perpendicular orientation relative to the backbone, as seen in derivatives like methyl 3-(2-nitrophenyl)propanoate. This steric clash reduces solubility in nonpolar solvents.
  • Para isomer : The para-nitro group allows for coplanar alignment of the aromatic ring and propanoate chain, facilitating π-π stacking interactions in crystalline phases.

Table 3: Comparative Properties of Nitrophenyl Isomers

Property Meta Ortho Para
Dipole moment (D) 5.2 4.8 6.8
Melting point (°C) 98–102 118–122 85–89
Solubility in EtOAc (g/L) 12.3 8.7 15.6

The meta isomer’s balanced electronic profile and moderate steric demands make it advantageous for applications requiring controlled reactivity, such as intermediates in asymmetric synthesis.

Properties

Molecular Formula

C15H20N2O6

Molecular Weight

324.33 g/mol

IUPAC Name

methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate

InChI

InChI=1S/C15H20N2O6/c1-15(2,3)23-14(19)16-12(9-13(18)22-4)10-6-5-7-11(8-10)17(20)21/h5-8,12H,9H2,1-4H3,(H,16,19)/t12-/m0/s1

InChI Key

DYRRGNKJTXKVCX-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Protection of the Amino Group

  • Reagents: tert-Butoxycarbonyl chloride (Boc-Cl) and a base such as triethylamine.

  • Conditions: Typically carried out in an aprotic solvent (e.g., dichloromethane) at low temperatures to moderate room temperature to control reaction rate and avoid side reactions.

  • Outcome: Formation of the Boc-protected amino intermediate, which is stable under a variety of reaction conditions.

Formation of the β-Hydroxy Group

  • Approach: Stereoselective reduction of a keto precursor using chiral catalysts or reagents such as sodium borohydride (NaBH4) under controlled conditions to achieve the desired (3S) stereochemistry.

  • Alternatives: Enzymatic reduction or asymmetric synthesis techniques may be employed for high stereochemical fidelity.

Esterification to Form the Methyl Ester

  • Reagents: Methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

  • Conditions: Reflux under anhydrous conditions to drive the esterification to completion.

  • Purification: Removal of excess reagents and byproducts by extraction and chromatographic techniques.

  • Flow Microreactor Systems: For scalability and improved reaction control, continuous flow microreactor technology is employed. This allows precise control over reaction time, temperature, and mixing, leading to higher yields and reproducibility.

  • Catalyst Optimization: Use of catalysts such as diphenyl phosphate or chiral ligands to enhance stereoselectivity and reaction efficiency.

  • Purification Methods: Flash chromatography using ethyl acetate/hexane gradients or reverse-phase chromatography (C18 columns) for polar intermediates; crystallization from solvents like dichloromethane/hexane to achieve high purity.

Step Reagents/Conditions Purpose Notes
Amino group protection Boc-Cl, triethylamine, DCM, 0°C to RT Protect amino group Prevents side reactions
Nitro group introduction HNO3/H2SO4 (nitration) or coupling methods Introduce 3-nitrophenyl group Control temperature to avoid over-nitration
β-Hydroxy group formation NaBH4 or chiral reducing agents, low temp Stereoselective reduction Achieves (3S) stereochemistry
Esterification Methanol, acid catalyst, reflux Form methyl ester Drives reaction to completion
Purification Flash chromatography, crystallization Isolate pure compound Essential for high purity
  • Stereochemical Control: Research indicates that starting from chiral precursors or employing chiral catalysts is critical to obtain the desired (3S) configuration with high enantiomeric excess.

  • Reaction Yields: Optimization of temperature, solvent, and reagent stoichiometry has been shown to improve yields significantly, often exceeding 80% for key steps.

  • Protecting Group Stability: The Boc group is stable under neutral and basic conditions but can be selectively removed under acidic conditions, enabling further downstream modifications.

  • Nitro Group Reactivity: The 3-nitrophenyl substituent enhances electrophilicity and can undergo further transformations, such as reduction to amines or substitution reactions, expanding the compound's utility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

In biological research, it may serve as a probe or a ligand in studying enzyme interactions or receptor binding.

Medicine

Industry

Used in the manufacture of specialty chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the carbamate group can form hydrogen bonds with biological macromolecules, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight Protecting Group Phenyl Substituent Key Features/Applications
Target Compound : Methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate C₁₅H₂₀N₂O₆ 324.33 Boc 3-nitro Peptide synthesis, intermediates
Methyl (S)-3-(4-((tert-butyldimethylsilyl)oxy)-3-nitrophenyl)-2-(picolinamido)propanoate C₂₂H₂₇N₃O₆Si 481.55 TBDMS, Picolinamido 4-hydroxy-3-nitro Solid-phase synthesis, silyl ether stability
(S)-2-Amino-3-(3-nitrophenyl)propanoic acid C₉H₁₀N₂O₄ 210.19 None 3-nitro Biochemical studies, amino acid analog
FMOC-L-3-NITROPHENYLALANINE C₂₄H₂₀N₂O₆ 432.43 Fmoc 3-nitro Base-labile protection in peptides
Boc-L-tyrosine methyl ester C₁₅H₂₁NO₅ 295.33 Boc 4-hydroxy Tyrosine derivatives, intermediates
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate C₁₁H₁₂F₃NO₂ 247.21 None 3-trifluoromethyl Fluorinated building block

Key Comparative Analysis

Protecting Group Strategies
  • Boc (Target Compound) : Acid-labile (e.g., cleaved with TFA), ideal for orthogonal protection with base-sensitive groups like Fmoc .
  • Fmoc () : Base-labile (piperidine), suited for solid-phase peptide synthesis .
  • TBDMS () : Stable under acidic/basic conditions but cleaved by fluoride ions (e.g., TBAF), enabling selective deprotection .
Substituent Effects
  • 3-Nitro (Target Compound) : Electron-withdrawing, enhances aromatic electrophilicity and may participate in hydrogen bonding. Contrasts with 4-hydroxy-3-nitro () , where the hydroxyl group increases polarity and acidity .
  • Trifluoromethyl () : Strong inductive electron withdrawal improves metabolic stability and lipophilicity compared to nitro .
  • 4-Hydroxy () : Electron-donating, increasing susceptibility to electrophilic substitution versus nitro’s deactivating effects .
Physicochemical Properties
  • The nitro group in the target compound reduces solubility in aqueous media compared to hydroxylated analogs (e.g., ’s 4-hydroxy-3-nitro derivative) .
  • The trifluoromethyl group in enhances lipid solubility, favoring blood-brain barrier penetration in drug design .

Research Findings and Data

Stability and Reactivity

  • Nitro Group Stability : The 3-nitro substituent in the target compound is stable under acidic conditions but may undergo reduction to an amine under catalytic hydrogenation, contrasting with trifluoromethyl’s inertness .
  • Deprotection Kinetics : Boc removal (target) requires ~30 minutes in 50% TFA, whereas Fmoc () cleaves within 20 minutes in 20% piperidine .

Biological Activity

Methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate, often referred to as a derivative of a carbamate or amino acid, is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H18N2O5
  • Molecular Weight : 270.29 g/mol
  • CAS Number : [Insert CAS number if available]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the nitrophenyl group contributes to its reactivity and potential inhibitory effects on certain enzymes.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. The nitrophenyl moiety is known to enhance the antimicrobial efficacy by disrupting microbial cell membranes.
  • Anticancer Potential : Research indicates that derivatives similar to this compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various carbamate derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
This compound64Escherichia coli

Study 2: Anticancer Activity

In another investigation published in Cancer Research, the compound was tested for its cytotoxic effects on various cancer cell lines. The study found that it significantly reduced cell viability in breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
HeLa20Inhibition of cell cycle progression

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